molecular formula C12H15NO3S B10760737 3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid

3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid

Cat. No.: B10760737
M. Wt: 253.32 g/mol
InChI Key: REPVVNYZORKKPQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid is a small molecule belonging to the class of organic compounds known as amphetamines and derivatives. These compounds are characterized by the presence of a 1-phenylpropan-2-amine structure. This compound has a molecular formula of C12H15NO3S and a molecular weight of 253.317 Da .

Preparation Methods

The synthetic routes for 3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid typically involve the reaction of benzylamine with a thiol-containing compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure consistent yield and purity .

Chemical Reactions Analysis

3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.

Scientific Research Applications

3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid involves its interaction with specific molecular targets, such as enzymes. One known target is thermolysin, an enzyme from Bacillus thermoproteolyticus. The compound binds to the active site of the enzyme, inhibiting its activity and affecting various biochemical pathways .

Comparison with Similar Compounds

3-{[(1r)-1-Benzyl-2-Sulfanylethyl]Amino}-3-Oxopropanoic Acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-oxo-3-[[(2R)-1-phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid

InChI

InChI=1S/C12H15NO3S/c14-11(7-12(15)16)13-10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,14)(H,15,16)/t10-/m1/s1

InChI Key

REPVVNYZORKKPQ-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CS)NC(=O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CS)NC(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.